molecular formula C14H12ClFN2O3 B2878166 1-(1-(2-Chloro-4-fluorobenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1795303-73-9

1-(1-(2-Chloro-4-fluorobenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No. B2878166
CAS RN: 1795303-73-9
M. Wt: 310.71
InChI Key: MIUSACUTURAIFP-UHFFFAOYSA-N
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Description

“1-(1-(2-Chloro-4-fluorobenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a part of the spiro-azetidin-2-one and pyrrolidine-2,5-dione classes of compounds, which have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties .


Synthesis Analysis

The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, a series of 3-chloro-1-aryl pyrrolidine-2,5-diones were prepared by Oktay et al. for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The structure also includes a spiro-azetidin-2-one moiety, characterized by two rings sharing the same atom, the quaternary spiro carbon .

Scientific Research Applications

Synthesis and Photophysical Behavior

The synthesis of a highly fluorescent family of unsymmetrical organoboron complexes, potentially including structures similar to 1-(1-(2-Chloro-4-fluorobenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione, shows strong absorptions covering a wide range of the UV-Vis spectrum. These compounds are strongly emissive, with quantum yields of up to 91.7% in CH3CN, highlighting their utility in bioorthogonal chemistry and enhanced water solubility for potential biological applications (Garre et al., 2019).

Antimycobacterial Agents

New fluorine-substituted heterocyclic nitrogen systems derived from p-aminosalicylic acid have been synthesized, demonstrating high inhibition towards Mycobacterium strain. This research indicates the potential of compounds like this compound in treating bacterial infections, especially targeting tuberculosis-causing bacteria (Makki et al., 2013).

Metabolic Pathway Studies

Research into the metabolic fate of β-secretase inhibitors reveals insights into the biotransformation of compounds with structures related to this compound. These studies are crucial for understanding the pharmacokinetics and potential side effects of new drug candidates (Lindgren et al., 2013).

PET Imaging Ligands

The synthesis and in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, related to the compound , indicate its suitability as a positron emission tomography (PET) ligand for nicotinic acetylcholine receptors. This application is significant for neurological research and the development of diagnostic tools for neurodegenerative diseases (Doll et al., 1999).

Antimicrobial Screening

Novel azaimidoxy compounds, including structures resembling the specified compound, have been synthesized and screened for antimicrobial activities. These studies evaluate the potential of such derivatives as chemotherapeutic agents, offering insights into their effectiveness against various bacterial strains (Jain et al., 2006).

properties

IUPAC Name

1-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O3/c15-11-5-8(16)1-2-10(11)14(21)17-6-9(7-17)18-12(19)3-4-13(18)20/h1-2,5,9H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUSACUTURAIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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